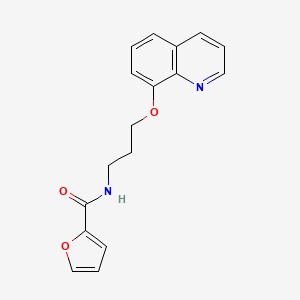

N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide, also known as QF-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. QF-2 belongs to the class of furan carboxamides and has been studied extensively for its pharmacological properties.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. They can inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death . The compound could be explored for its potential as a novel antimicrobial agent with improved pharmacodynamic and pharmacokinetic properties.

Antimalarial Effects

Historically, quinoline derivatives have played a significant role in the treatment of malaria. The compound could be investigated for its efficacy against malaria, comparing its bioactivity to that of existing antimalarial drugs .

Anticancer Potential

Quinolines exhibit anticancer activity by interfering with various cellular processes. Research could focus on the compound’s ability to act as a cancer therapeutic, particularly looking at its interaction with cancer cell lines and its efficacy in comparison to standard treatments .

Antidepressant and Anticonvulsant Properties

The compound’s influence on neurological pathways could be studied to assess its potential as an antidepressant or anticonvulsant. This would involve examining its effects on neurotransmitter levels and neuronal excitability .

Anti-inflammatory and Antioxidant Actions

Due to the presence of the quinoline nucleus, the compound may possess anti-inflammatory and antioxidant properties. Studies could be conducted to evaluate its effectiveness in reducing inflammation and oxidative stress in various disease models .

Antiviral Activity

Quinoline derivatives have shown promise as antiviral agents. The compound could be tested against a range of viruses to determine its potential to inhibit viral replication or to enhance the immune response against viral infections .

Enzyme Inhibition

The compound could serve as an α-glucosidase inhibitor, which is significant for managing diabetes. Research could involve synthesizing the compound and testing its inhibitory action against α-glucosidase compared to standard drugs .

Chemical Synthesis and Drug Development

Lastly, the compound’s role in chemical synthesis and drug development could be explored. Its potential as a building block for creating more complex molecules with therapeutic applications would be a valuable area of research .

Mecanismo De Acción

Target of Action

The primary targets of N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound involves 8-aminoquinoline directed c–h arylation and transamidation chemistry . This process installs a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of benzofuran derivatives , which are present in many biologically active natural products .

Result of Action

The molecular and cellular effects of N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide’s action are currently unknown. As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers , further studies are needed to elucidate these effects.

Propiedades

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-17(15-8-3-11-22-15)19-10-4-12-21-14-7-1-5-13-6-2-9-18-16(13)14/h1-3,5-9,11H,4,10,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCBCEZBJARQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=CO3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2897385.png)

![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2897391.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897392.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2897394.png)

![2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2897398.png)

![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2897404.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2897405.png)